molecular formula C17H19NO3 B14386175 2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 89985-58-0

2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14386175
CAS No.: 89985-58-0
M. Wt: 285.34 g/mol
InChI Key: UECVDQKPSKNCQF-UHFFFAOYSA-N
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Description

2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-hydroxyacetophenone with ethyl iodide to form 2-ethoxyacetophenone. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89985-58-0

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-ethoxy-6-[1-(2-hydroxyphenyl)ethyliminomethyl]phenol

InChI

InChI=1S/C17H19NO3/c1-3-21-16-10-6-7-13(17(16)20)11-18-12(2)14-8-4-5-9-15(14)19/h4-12,19-20H,3H2,1-2H3

InChI Key

UECVDQKPSKNCQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC(C)C2=CC=CC=C2O

Origin of Product

United States

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